2-(2-Phenylacetamido)-7-phosphonoheptanoic acid
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Overview
Description
2-(2-Phenylacetamido)-7-phosphonoheptanoic acid is an organic compound that features both amide and phosphonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylacetamido)-7-phosphonoheptanoic acid typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylacetamido)-7-phosphonoheptanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or phosphonic acid sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
2-(2-Phenylacetamido)-7-phosphonoheptanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Phenylacetamido)-7-phosphonoheptanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenylacetylglycine: A gut microbial metabolite with similar structural features.
2-(2-Phenylacetamido)benzoic acid: Another compound with a phenylacetamido group but differing in the acid functionality.
Uniqueness
2-(2-Phenylacetamido)-7-phosphonoheptanoic acid is unique due to the presence of both amide and phosphonic acid groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
2-(2-Phenylacetamido)-7-phosphonoheptanoic acid, commonly referred to as AP-7, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention in pharmacological research for its potential therapeutic applications, particularly in the context of neurological disorders. This article aims to provide an in-depth analysis of the biological activity of AP-7, including its mechanisms of action, effects on neurotransmitter systems, and relevant case studies.
AP-7 functions primarily by competitively inhibiting the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. By blocking the glutamate binding site on the NMDA receptor, AP-7 can modulate excitatory neurotransmission, which is implicated in various neurophysiological processes.
Key Properties:
- Selective NMDA Antagonist : AP-7 selectively targets the NMDA receptor without affecting other glutamate receptors significantly .
- Anticonvulsant Effects : It has demonstrated anticonvulsant properties in animal models, suggesting potential for treating epilepsy or seizure disorders .
Neurotransmitter Modulation
Research indicates that AP-7 influences several key neurotransmitters:
- Glutamate : AP-7 administration leads to decreased glutamate levels in certain brain regions, which may mitigate excitotoxicity associated with neurodegenerative diseases .
- Aspartate and GABA : The compound has been shown to alter aspartate and GABA levels, suggesting a complex interplay between excitatory and inhibitory neurotransmission .
Case Studies and Research Findings
Several studies have explored the effects of AP-7 on behavior and neurochemistry:
- Behavioral Studies : Intra-accumbens injections of AP-7 were found to enhance cue-directed behaviors in rats during swimming tests, indicating its role in motivation and reward pathways .
- Chronic Administration Effects : Long-term infusion studies revealed that chronic administration of AP-7 could block NMDA-induced increases in cyclic guanosine monophosphate (cGMP), a critical signaling molecule involved in neuronal function .
- Toxicity Assessment : A study assessing various doses of AP-7 found that only high doses led to significant side effects like weight loss and locomotor impairment, highlighting its relative safety at therapeutic doses .
Comparative Analysis with Other NMDA Antagonists
To contextualize the activity of AP-7, it is beneficial to compare it with other known NMDA antagonists:
Compound | Selectivity | Primary Effects | Therapeutic Potential |
---|---|---|---|
AP-7 | High | Anticonvulsant, Modulates behavior | Neurological disorders |
Ketamine | Moderate | Antidepressant, Anesthetic | Depression treatment |
MK-801 | Low | Neuroprotective in ischemia | Research tool |
Properties
Molecular Formula |
C15H22NO6P |
---|---|
Molecular Weight |
343.31 g/mol |
IUPAC Name |
2-[(2-phenylacetyl)amino]-7-phosphonoheptanoic acid |
InChI |
InChI=1S/C15H22NO6P/c17-14(11-12-7-3-1-4-8-12)16-13(15(18)19)9-5-2-6-10-23(20,21)22/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,17)(H,18,19)(H2,20,21,22) |
InChI Key |
FDQHCBNEKYIVHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCCCCP(=O)(O)O)C(=O)O |
Origin of Product |
United States |
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